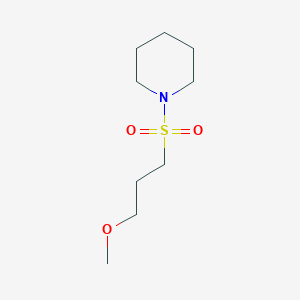

1-(3-Methoxypropanesulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(3-methoxypropylsulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c1-13-8-5-9-14(11,12)10-6-3-2-4-7-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHFFVUVWGRARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

This method, detailed in patent CN105130880A, involves the selective protection of 4-aminopiperidine, followed by nucleophilic substitution with a 3-methoxypropyl derivative, and subsequent deprotection to yield the target compound.

Procedure:

Step 1: Protection of 4-Aminopiperidine

- React 4-aminopiperidine with benzophenone in a toluene solvent under reflux conditions.

- The molar ratio of amine to benzophenone is maintained at 1:1–1.2.

- Catalysts or dehydrating agents are added to facilitate the reaction.

- The product, intermediate I , is purified via recrystallization using ethanol/heptane.

Step 2: Alkylation with 3-Methoxypropyl Bromide

- The protected intermediate is reacted with an alkali (e.g., sodium or potassium hydroxide) in tetrahydrofuran (THF) at 0°C.

- Subsequently, 3-methoxypropyl bromide (or similar derivative) is added in 1.1–1.5 equivalents.

- The mixture is stirred at room temperature for 3–5 hours.

Step 3: Deprotection

- Acidic conditions, typically with 10% hydrochloric acid, are used to remove the protecting group.

- The organic layer is separated, washed, and benzophenone is recovered and recycled.

- Final purification involves extraction with dichloromethane and drying to obtain the target 1-(3-methoxypropanesulfonyl)piperidine .

Key Data:

| Reagents | Solvents | Conditions | Yield |

|---|---|---|---|

| Benzophenone | Toluene | Reflux | ~90–94% |

| 3-Methoxypropyl Bromide | THF | 0°C to RT | ~84.5–95% |

Reduction of 1-(3-Methoxypropyl)-4-Piperidone Oxime

This route, exemplified in patent CN103508939A, involves the transformation of a piperidone derivative into the corresponding amine via oxime formation and catalytic hydrogenation.

Procedure:

Step 1: Formation of Oxime

- Dissolve 1-(3-methoxypropyl)-4-piperidone in an organic solvent such as toluene, dimethylbenzene, or chlorobenzene.

- Add hydroxylamine hydrochloride and acetic acid (or vinegar) and reflux to form the oxime.

- The reaction proceeds for approximately 24 hours, yielding a high-purity oxime.

Step 2: Catalytic Hydrogenation

- Dissolve the oxime in methyl alcohol (methanol).

- Add a catalyst such as Raney nickel or palladium on carbon.

- Subject the mixture to hydrogen gas at atmospheric pressure.

- Reaction times typically range from 10 to 12 hours.

- The reduction converts the oxime to 1-(3-methoxypropyl)-4-piperidinamine .

Key Data:

| Reagents | Solvents | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Hydroxylamine hydrochloride | Toluene or benzene derivatives | Raney Nickel or Pd/C | Reflux or room temperature with H₂ | 84.5–95% |

Alternative Routes and Considerations

Direct N-Alkylation of Piperidine Derivatives:

- Using N-alkylation of piperidine with suitable alkyl halides under basic conditions.

- Less favored due to selectivity issues.

-

- The direct introduction of the sulfonyl group using 3-methoxypropane sulfonyl chloride in the presence of a base (e.g., pyridine).

- This approach is straightforward but requires careful control to prevent overreaction.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Protection-Alkylation-Deprotection | 4-Aminopiperidine, benzophenone, 3-methoxypropyl bromide | Toluene, THF | Reflux, room temp | High yield, recyclable protecting group | Multi-step, requires purification |

| Oxime Reduction | 1-(3-Methoxypropyl)-4-piperidone, hydroxylamine hydrochloride, catalysts | Toluene, methanol | Reflux, H₂ atmosphere | Mild conditions, scalable | Requires catalyst handling |

| Direct Sulfonylation | 3-Methoxypropane sulfonyl chloride | Pyridine or similar | Room temperature | Simple, rapid | Potential overreaction, need for purification |

Research Findings and Notes

- The protection-deprotection strategy offers high selectivity and recyclability, making it suitable for industrial scale-up.

- Catalytic hydrogenation of oximes provides a clean route to the amine intermediate, with high yields and mild conditions.

- The choice of solvents and catalysts significantly influences the efficiency and environmental impact of the synthesis.

- Recent advancements focus on reducing steps, improving yields, and minimizing waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropanesulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding sulfoxide or sulfide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide or sulfide derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxypropanesulfonyl)piperidine has been investigated for its role as a potential therapeutic agent due to its ability to interact with various biological targets. Its sulfonyl group enhances solubility and bioavailability, making it a favorable candidate in drug design.

- Antimicrobial Activity : Research indicates that derivatives of piperidine can exhibit antimicrobial properties, potentially useful against resistant bacterial strains.

- Neuroprotective Effects : Studies have shown that piperidine derivatives can protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases like Alzheimer's.

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, which can lead to the development of new pharmaceuticals or agrochemicals.

- Synthesis of Naphthyridines : The compound can be used to synthesize naphthyridine derivatives, which are known for their diverse biological activities including anticancer and anti-inflammatory effects.

Study 1: Neuroprotective Effects

A study explored the neuroprotective capabilities of a structurally related piperidine derivative on astrocytes exposed to amyloid-beta peptides. The results indicated that the compound significantly reduced oxidative stress markers, enhancing cell viability and suggesting potential applications in treating Alzheimer's disease.

Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of piperidine derivatives. The findings demonstrated that these compounds could inhibit proliferation in specific cancer cell lines through mechanisms involving apoptosis induction.

Industrial Applications

The industrial relevance of this compound lies in its use as a precursor for specialty chemicals and pharmaceuticals. Its unique chemical structure allows for:

- Optimization in Synthesis : Techniques such as continuous flow reactors can be employed to enhance yield and purity during production.

- Quality Control : Stringent quality control measures ensure that the final products meet industry standards.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropanesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The sulfonyl group and methoxy substitution pattern significantly influence the physicochemical and biological properties of piperidine derivatives. Key structural analogs include:

Table 1: Structural Analogues of 1-(3-Methoxypropanesulfonyl)piperidine

Key Observations :

- Sulfonyl vs. Alkyl Chains : Sulfonyl groups (e.g., benzenesulfonyl) enhance hydrogen bonding and target affinity, while alkyl chains (e.g., 3-phenylbutyl) prioritize hydrophobic interactions .

- Methoxy Positioning : 3-Methoxy substitution on aromatic rings (e.g., in ) improves solubility and receptor binding compared to aliphatic methoxy groups .

Key Findings :

- Enzyme Inhibition : The α-glucosidase inhibitor (Compound 6, ) demonstrates superior activity (IC50 = 0.207 mM) to acarbose, attributed to hydrogen bonding with the enzyme’s active site .

- Receptor Specificity : 1-(3-Phenylbutyl)piperidine derivatives show S1R selectivity, with bulky substituents optimizing hydrophobic cavity occupancy .

Biological Activity

1-(3-Methoxypropanesulfonyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with sulfonylating agents. The general synthetic route includes:

- Formation of Piperidine Ring : The initial step involves creating the piperidine framework, which serves as the core structure for further modifications.

- Sulfonylation : The introduction of the methoxypropanesulfonyl group can be achieved using reagents like methanesulfonyl chloride in the presence of a base.

The following table summarizes the synthesis process:

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Ring Formation | Piperidine, Aldehyde | Heat, Solvent |

| 2 | Sulfonylation | Methanesulfonyl chloride | Base, Room Temperature |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

- Neuroprotective Potential : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases. This could be attributed to its ability to cross the blood-brain barrier and exert effects on neuronal survival.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antibacterial agent.

- Neuroprotective Study : In a model of Alzheimer's disease, this compound was administered to mice and demonstrated a reduction in amyloid plaque formation compared to control groups. Behavioral tests showed improved cognitive function in treated animals.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, hypotheses include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in bacterial metabolism or inflammatory pathways.

- Modulation of Signaling Pathways : The compound could influence signaling cascades related to inflammation and neuronal protection, such as NF-kB or MAPK pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxypropanesulfonyl)piperidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with sulfonation of 3-methoxypropanol followed by coupling to piperidine using a nucleophilic substitution reaction. Optimize by varying solvents (e.g., DCM vs. THF), catalysts (e.g., triethylamine), and temperatures (0–60°C). Monitor reaction progress via TLC or HPLC, and characterize intermediates via H NMR for purity assessment. Post-synthesis, employ column chromatography with gradient elution (hexane/ethyl acetate) for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use H/C NMR to confirm sulfonyl group integration (δ 3.5–4.0 ppm for methoxy protons, δ 1.4–1.8 ppm for piperidine methylenes). IR spectroscopy can validate sulfonyl S=O stretches (~1350–1150 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy. For purity, employ reverse-phase HPLC with a C18 column and UV detection at 210–230 nm .

Q. How does the solubility profile of this compound influence formulation strategies for in vivo studies, and what solvent systems show maximum compatibility?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for stock solutions and aqueous buffers (PBS, pH 7.4) for dosing. Use sonication and heating (≤50°C) to enhance dissolution. For low solubility, consider co-solvents (e.g., PEG-400) or cyclodextrin complexes. Stability studies (24–72 hrs) under physiological conditions are critical to avoid precipitation .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo models for this compound derivatives?

- Methodological Answer : Conduct pharmacokinetic profiling to assess bioavailability and metabolite formation (e.g., cytochrome P450 assays). Use tissue-specific knockdown models or selective receptor antagonists to isolate target effects. Cross-validate findings with orthogonal assays (e.g., SPR binding vs. functional cAMP assays). Adjust dosing regimens to account for plasma protein binding differences .

Q. How can researchers employ computational chemistry to predict the binding affinities of this compound analogs against target receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB) to identify key interactions (e.g., hydrogen bonds with sulfonyl groups). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Use QSAR models trained on piperidine derivatives to prioritize analogs with predicted IC values <100 nM .

Q. What advanced crystallization techniques improve the X-ray diffraction quality of this compound salts for structural elucidation?

- Methodological Answer : Optimize salt formation by screening counterions (HCl, maleate) in ethanol/water mixtures. Use slow evaporation at 4°C or vapor diffusion (ether into DCM) to grow single crystals. For challenging crystals, employ synchrotron radiation to enhance resolution. Hirshfeld surface analysis (CrystalExplorer) can quantify intermolecular interactions (e.g., C–H···O bonds) .

Q. How should researchers design control experiments to distinguish between direct pharmacological effects and off-target interactions when testing this compound in complex biological systems?

- Methodological Answer : Include (1) negative controls (vehicle-only and structurally unrelated compounds), (2) target-specific inhibitors (e.g., siRNA knockdown), and (3) phenotypic rescue experiments. Use transcriptomics/proteomics to identify off-target pathways. Validate findings in primary cell lines vs. immortalized cells to rule out artifactual responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.